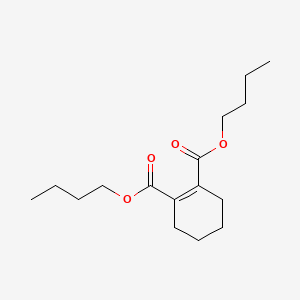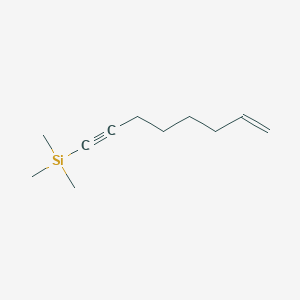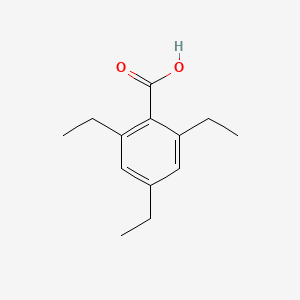
2,4,6-Triethylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Triethylbenzoic acid: is an organic compound with the molecular formula C13H18O2 . It is a derivative of benzoic acid, where three ethyl groups are substituted at the 2, 4, and 6 positions of the benzene ring. This compound is known for its aromatic properties and is used as a precursor in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2,4,6-Triethylbenzoic acid typically involves the alkylation of benzoic acid derivatives. One common method includes the Friedel-Crafts alkylation of benzoic acid with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the same Friedel-Crafts alkylation but with optimized reaction conditions to ensure high yield and purity. The reaction mixture is then subjected to purification steps such as recrystallization or distillation to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Triethylbenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The ethyl groups can be oxidized to form carboxylic acids.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of 2,4,6-tricarboxybenzoic acid.
Reduction: Formation of 2,4,6-triethylbenzyl alcohol.
Substitution: Formation of 2,4,6-trihalobenzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,6-Triethylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4,6-Triethylbenzoic acid involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. The ethyl groups provide hydrophobic interactions that can influence the compound’s binding affinity to its targets. These interactions can modulate enzymatic activity, receptor binding, and other biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trimethylbenzoic acid: Similar structure but with methyl groups instead of ethyl groups.
2,4,6-Tribromobenzoic acid: Similar structure but with bromine atoms instead of ethyl groups.
2,4,6-Trichlorobenzoic acid: Similar structure but with chlorine atoms instead of ethyl groups.
Uniqueness: 2,4,6-Triethylbenzoic acid is unique due to the presence of ethyl groups, which provide different steric and electronic effects compared to methyl, bromine, or chlorine substituents. These differences can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
92035-96-6 |
|---|---|
Molekularformel |
C13H18O2 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
2,4,6-triethylbenzoic acid |
InChI |
InChI=1S/C13H18O2/c1-4-9-7-10(5-2)12(13(14)15)11(6-3)8-9/h7-8H,4-6H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
GZVJGBAQVVJGKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C(=C1)CC)C(=O)O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


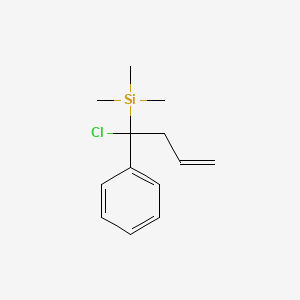

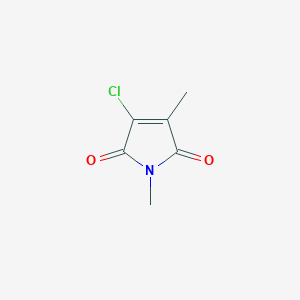

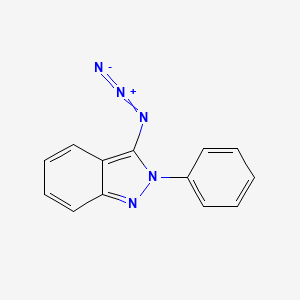
![N-{4-[3-(Methanesulfonyl)propoxy]phenyl}acetamide](/img/structure/B14364951.png)
![2-(Methoxyimino)-4-[(4-nitrobenzoyl)oxy]-3-oxobutanoic acid](/img/structure/B14364958.png)
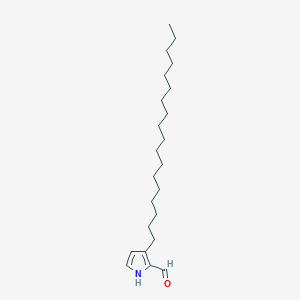
![N-methyl-N-[(4-methyl-6-oxo-2-piperidin-1-yl-1H-pyrimidin-5-yl)methyl]nitrous amide](/img/structure/B14364972.png)
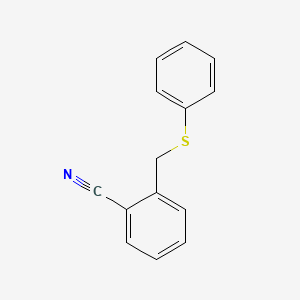
![Ethyl 4-[bis(acetyloxy)methyl]benzoate](/img/structure/B14364983.png)

